(2E)-3-[2-(2-methylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-(phenylsulfonyl)prop-2-enenitrile
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Overview
Description
(2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE is a complex organic compound with a unique structure that combines a benzenesulfonyl group, a pyrido[1,2-a]pyrimidin-4-one moiety, and a propenenitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidin-4-one core, followed by the introduction of the benzenesulfonyl group and the propenenitrile moiety. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control reaction parameters precisely. The purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
(2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzenesulfonyl group or the pyrido[1,2-a]pyrimidin-4-one moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can lead to the formation of amines.
Scientific Research Applications
(2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and inflammatory diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its effects. The pathways involved may include the inhibition of signal transduction pathways or the modulation of gene expression.
Comparison with Similar Compounds
Similar Compounds
(2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE: shares structural similarities with other sulfonyl-containing pyrido[1,2-a]pyrimidin-4-one derivatives.
Other Compounds: Similar compounds include those with variations in the substituents on the benzenesulfonyl group or the pyrido[1,2-a]pyrimidin-4-one moiety.
Uniqueness
The uniqueness of (2E)-2-(BENZENESULFONYL)-3-[2-(2-METHYLPHENOXY)-4-OXO-4H-PYRIDO[1,2-A]PYRIMIDIN-3-YL]PROP-2-ENENITRILE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.
Properties
Molecular Formula |
C24H17N3O4S |
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Molecular Weight |
443.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(2-methylphenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C24H17N3O4S/c1-17-9-5-6-12-21(17)31-23-20(24(28)27-14-8-7-13-22(27)26-23)15-19(16-25)32(29,30)18-10-3-2-4-11-18/h2-15H,1H3/b19-15+ |
InChI Key |
UNTSWNKTSXLHIA-XDJHFCHBSA-N |
Isomeric SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CC1=CC=CC=C1OC2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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